molecular formula C10H8BrNO B2426956 5-bromo-6-methyl-2(1H)-quinolinone CAS No. 1016316-14-5

5-bromo-6-methyl-2(1H)-quinolinone

Cat. No.: B2426956
CAS No.: 1016316-14-5
M. Wt: 238.084
InChI Key: NBROUSPITUKLCY-UHFFFAOYSA-N
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Description

5-bromo-6-methyl-2(1H)-quinolinone is a heterocyclic organic compound with the molecular formula C10H8BrNO It is a derivative of quinolinone, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position on the quinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methyl-2(1H)-quinolinone typically involves the bromination of 6-methyl-2(1H)-quinolinone. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process. The use of automated systems and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction Reactions: Reduction of the quinolinone ring can lead to the formation of dihydroquinolinone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

The major products formed from these reactions include various substituted quinolinones, dihydroquinolinones, and other quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-6-methyl-2(1H)-quinolinone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimicrobial and anticancer agents.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules for various research purposes.

Mechanism of Action

The mechanism of action of 5-bromo-6-methyl-2(1H)-quinolinone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromine and methyl groups on the quinolinone ring can influence the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved can vary based on the biological system and the specific derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2(1H)-quinolinone: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-bromo-2(1H)-quinolinone: Lacks the methyl group, which can affect its chemical properties and reactivity.

    5-bromo-6-methyl-2-pyridinone: A structurally similar compound with a pyridine ring instead of a quinoline ring.

Uniqueness

5-bromo-6-methyl-2(1H)-quinolinone is unique due to the presence of both bromine and methyl substituents on the quinolinone ring. This combination of substituents can enhance its reactivity and provide specific chemical properties that are valuable in various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

5-bromo-6-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-2-4-8-7(10(6)11)3-5-9(13)12-8/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBROUSPITUKLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016316-14-5
Record name 5-bromo-6-methylquinolin-2(1H)-one
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